molecular formula C12H9NO4 B186223 2-Methylquinoline-3,4-dicarboxylic acid CAS No. 88344-65-4

2-Methylquinoline-3,4-dicarboxylic acid

Cat. No. B186223
CAS RN: 88344-65-4
M. Wt: 231.2 g/mol
InChI Key: BQGFRFCKVQNHEC-UHFFFAOYSA-N
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Description

“2-Methylquinoline-3,4-dicarboxylic acid” is a chemical compound with the molecular formula C12H9NO4 . It is also known by other synonyms such as “2-methyl-3,4-quinolinedicarboxylic acid” and "2-METHYLQUINOLINE-3,4-DICARBOXYLICACID" .


Synthesis Analysis

The synthesis of 2-methylquinoline derivatives has been reported in various studies . For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline derivatives using Doebner–von Miller reaction . Another study found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .


Molecular Structure Analysis

The molecular weight of “2-Methylquinoline-3,4-dicarboxylic acid” is 231.20 g/mol . Its InChIKey is BQGFRFCKVQNHEC-UHFFFAOYSA-N . The compound has a topological polar surface area of 87.5 Ų .


Chemical Reactions Analysis

The chemical reactions involving 2-methylquinoline derivatives have been discussed in several studies . For example, a study by Vchislo & Verochkina highlighted the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 231.05315777 g/mol .

Scientific Research Applications

Pharmaceutical and Biological Applications

Quinoline and its analogues have been found to have a wide range of biological and pharmaceutical activities . They are used as scaffolds in drug discovery and play a major role in medicinal chemistry . For example, 2-methylquinoline and its derivatives have shown substantial biological activities .

Synthesis of Bioactive Compounds

Quinoline derivatives are used in the synthesis of bioactive compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .

Industrial Applications

Quinoline is an essential segment of both natural and synthetic compounds and has potential for industrial applications . It is used in various fields of industrial and synthetic organic chemistry .

Antimicrobial Study and Spectrophotometric Determination

Pyridine 2,3 dicarboxylic acid, a compound similar to 2-Methylquinoline-3,4-dicarboxylic acid, has been used in the synthesis, characterization, antimicrobial study, and spectrophotometric determination of Mn (II) ion .

Synthesis of Biologically and Pharmaceutically Active Compounds

Quinoline and its analogues, including 2-methylquinoline, have been used in the synthesis of biologically and pharmaceutically active compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .

Antibacterial and Antioxidant Studies

A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The synthesized compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay .

Bio-based Production of Dicarboxylic Acids

Dicarboxylic acids are widely used in fine chemical and food industries as well as the monomer for polymerisation of high molecular material . The yeast, Saccharomyces cerevisiae, is regarded as an ideal organism for bio-based production of dicarboxylic acids .

Thermal Behavior of Dicarboxylic Acids

The reactions that occur when dicarboxylic acids are heated depend critically upon the chain length separating the carboxyl groups . Cyclization usually is favored if a strainless five- or six-membered ring can be formed .

Imides from Dicarboxylic Acids

The cyclic anhydride of butanedioic acid reacts with ammonia to form a cyclic imide . This reaction is especially useful for the synthesis of medium- and large-ring compounds from dicarboxylic esters .

Future Directions

Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities and are of interest in synthesizing drug candidates . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

2-methylquinoline-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFRFCKVQNHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350701
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-3,4-dicarboxylic acid

CAS RN

88344-65-4
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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